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molecular formula C13H18O4 B1279760 2,2-diethoxyethyl Benzoate CAS No. 64904-47-8

2,2-diethoxyethyl Benzoate

Cat. No. B1279760
M. Wt: 238.28 g/mol
InChI Key: QFKKHAZEIWDXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425634B2

Procedure details

To a pyridine (30 ml) solution of glycol aldehyde diethylacetal (19.8 g, 148 mmol), benzoyl chloride (51.7 ml, 444 mmol) was added dropwise at −20 to 30° C. The mixture was stirred at room temperature for 167 hours and 50 minutes. After methanol and water were added to the mixture, extraction with ethyl acetate was performed. The obtained organic layer was washed with a saturated aqueous ammonium chloride solution, saturated aqueous sodium hydrogencarbonate solution, and a saturated saline solution. After dried over anhydrous magnesium sulfate, the mixture was concentrated under reduced pressure and purified by silica gel column chromatography (elution solvent: heptane, ethyl acetate/heptane=1/9). Thereafter, purification by silica gel column chromatography (elution solvent: heptane, ethyl acetate/heptane=1/100, 1/30, 1/10) was performed again to obtain the title compound (34 g, yield: 96.4%) as a light green oil.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
51.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96.4%

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH2:7]([O:9][CH:10]([O:13][CH2:14][CH3:15])[CH2:11][OH:12])[CH3:8].[C:16](Cl)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.CO>C(OCC)(=O)C.O>[C:16]([O:12][CH2:11][CH:10]([O:13][CH2:14][CH3:15])[O:9][CH2:7][CH3:8])(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
19.8 g
Type
reactant
Smiles
C(C)OC(CO)OCC
Name
Quantity
51.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 167 hours and 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The obtained organic layer was washed with a saturated aqueous ammonium chloride solution, saturated aqueous sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (elution solvent: heptane, ethyl acetate/heptane=1/9)
CUSTOM
Type
CUSTOM
Details
Thereafter, purification
WASH
Type
WASH
Details
by silica gel column chromatography (elution solvent: heptane, ethyl acetate/heptane=1/100, 1/30, 1/10)

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 96.4%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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